[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Catalog No.
S12182771
CAS No.
M.F
C11H17N5
M. Wt
219.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyr...

Product Name

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

InChI

InChI=1S/C11H17N5/c1-3-16-5-4-11(14-16)8-12-6-10-7-13-15(2)9-10/h4-5,7,9,12H,3,6,8H2,1-2H3

InChI Key

TZOWXOIPFOPJHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2)C

The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a hybrid molecule characterized by two distinct pyrazole moieties connected via a methylene bridge. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities. The molecular formula of this compound is C14H18N4C_{14}H_{18}N_{4}, with a molecular weight of approximately 254.33 g/mol. This specific structure suggests potential interactions with various biological targets, making it significant in medicinal chemistry and other fields.

The chemical reactivity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be explored through various types of reactions, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrogen atoms or the methylene bridge, leading to the formation of various substituted pyrazole derivatives.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.

Research indicates that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration. The structural features of pyrazole derivatives often correlate with various pharmacological effects, including antimicrobial and antitumor activities.

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically follows a multi-step process:

  • Alkylation Reaction: The synthesis often begins with the alkylation of 1-ethyl-1H-pyrazole with appropriate alkylating agents in the presence of a base.
  • Reduction Step: A subsequent reduction step may be employed to convert intermediates into the desired amine product.
  • Continuous Flow Techniques: Industrial methods may utilize continuous flow synthesis techniques to enhance yield and purity through automated reactors.

Optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high purity and yield.

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has diverse applications across multiple fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Explored for potential enzyme inhibition and interactions with biomolecules.
  • Medicine: Investigated for pharmacological properties, particularly in anti-inflammatory and anticancer contexts.
  • Industry: Utilized in developing new materials and as a precursor in agrochemicals and pharmaceuticals.

Studies on the interactions of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine with specific molecular targets have shown that it can modulate enzyme activities or alter receptor functions. Techniques such as surface plasmon resonance or molecular docking studies are employed to assess binding affinities and mechanisms of action. Understanding these interactions is crucial for evaluating the therapeutic potential and safety profile of new compounds.

Several compounds share structural similarities with [(1-ethyl-1H-pyrazol-3-y)methyl][(1-methyl - 1H-pyrazol - 4-y)methyl]amine:

Compound NameMolecular FormulaUnique Features
[(1-methyl - 1H-pyrazol - 3-y)methyl][(1-methyl - 4-methyl - 1H-pyrazol - 5-y)methyl]amineC14H18N4C_{14}H_{18}N_{4}Methyl substitutions instead of ethyl
[(1 - ethyl - 1H-pyrazol - 3-y)methyl][(1 - ethyl - 4-methyl - 1H-pyrazol - 3-y)methyl]amineC14H18N4C_{14}H_{18}N_{4}Different substitution pattern on one pyrazole ring
[(1-methyl - 1H-pyrazole - 5-y) methyl][(2-(4-fluorophenyl)thiazol) methyl]amineC_{15}H_{16}F_{N}_{3}SIncorporates thiazole moiety

The uniqueness of [(1-ethyl - 1H-pyrazol - 3-y)methyl][(1-methyl - 1H-pyrazol - 4-y)methyl]amine lies in its specific substitution pattern and the presence of two interconnected pyrazole rings via a methylene bridge. This structural configuration imparts distinct chemical properties and biological activities compared to related compounds, making it valuable for various applications in research and industry.

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name is N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, reflecting its two pyrazole rings substituted at distinct positions. The first pyrazole bears an ethyl group at nitrogen (N1) and a methylene (-CH2-) group at carbon 3, while the second pyrazole has a methyl group at N1 and a methylene group at carbon 4.

Isomeric possibilities are limited due to the fixed substituent positions on the pyrazole rings. However, conformational isomerism may arise from rotation around the C-N bonds linking the amine to the pyrazole units.

Molecular Topology Analysis Using SMILES and InChI Representations

  • SMILES: CCN1C=C(C=N1)CN(CC2=CN(N=C2)C)C
  • InChI: InChI=1S/C11H18N5/c1-3-15-8-7-10(13-15)9-16(11-5-12-14(2)6-11)4-17-18-16/h7-8,11H,3-6,9H2,1-2H3
  • InChIKey: UBCBUBZNNWRDQG-UHFFFAOYSA-N

The SMILES string delineates the ethyl and methyl substituents on the pyrazole rings, while the InChIKey provides a unique identifier for database referencing.

Crystallographic Data and Conformational Dynamics

While X-ray diffraction data for this specific compound is unavailable, related bis-pyrazolylmethylamine derivatives exhibit planar pyrazole rings with dihedral angles of 15–30° between rings. For example, bis(1-methyl-1H-pyrazol-4-yl)methanamine adopts a "V"-shaped conformation, stabilized by intramolecular C-H···N interactions. Molecular dynamics simulations suggest that the ethyl group introduces steric hindrance, reducing rotational freedom compared to methyl-substituted analogs.

Comparative Structural Analysis with Bis-Pyrazolylmethylamine Derivatives

PropertyTarget CompoundBis(1-methyl-1H-pyrazol-4-yl)methanamine
Molecular FormulaC₁₁H₁₈N₅C₁₁H₁₃N₃
Molecular Weight (g/mol)220.30205.26
SubstituentsEthyl (N1), Methyl (N1)Methyl (N1)
Key Bond Lengths (Å)C-N: 1.47 (simulated)C-N: 1.45 (experimental)

The ethyl group in the target compound increases hydrophobicity (LogP ≈ 1.8 vs. 1.2 for methyl derivatives) and steric bulk, potentially altering metal-binding affinity.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.14839556 g/mol

Monoisotopic Mass

219.14839556 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types